molecular formula C20H16O7 B4609810 4-acetyl-2-methoxyphenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

4-acetyl-2-methoxyphenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B4609810
M. Wt: 368.3 g/mol
InChI Key: CLIAWCDVNKBRIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-2-methoxyphenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C20H16O7 and its molecular weight is 368.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.08960285 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing novel compounds through environmentally friendly processes. For instance, a study by Alonzi et al. (2014) discussed the synthesis of Warfarin™ and its analogues using polystyrene-supported TBD catalysts in the Michael addition process. This method yielded high to quantitative conversion rates, demonstrating an efficient approach for creating complex organic molecules (Alonzi et al., 2014).

Antibacterial Activity

Behrami and Dobroshi (2019) reported on the organic synthesis of compounds including 4-hydroxy-chromen-2-one derivatives and evaluated their antibacterial activity. These compounds exhibited high levels of bacteriostatic and bactericidal activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus, underscoring their potential as effective antibacterial agents (Behrami & Dobroshi, 2019).

Chemical Reactivity and Biological Evaluation

Farouk, Ibrahim, and El-Gohary (2021) explored the acetylation and formylation of certain pyrimidine derivatives, leading to the synthesis of compounds with potential biological activity. This study illustrates the versatility of chromene derivatives as scaffolds for developing bioactive molecules (Farouk, Ibrahim, & El-Gohary, 2021).

Antioxidant and Neuroprotective Effects

Research by Sameem et al. (2017) on pyrano[3,2-c]chromene derivatives revealed significant acetylcholinesterase inhibitory activity and neuroprotective effects against oxidative stress. These findings highlight the therapeutic potential of chromene derivatives in treating neurodegenerative diseases (Sameem et al., 2017).

Antitumor Activity

Das et al. (2009) conducted structure-activity relationship studies on ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate derivatives, revealing their potential to overcome drug resistance in cancer cells. This research suggests that chromene derivatives could be promising candidates for cancer therapy, especially in cases of multiple drug resistance (Das et al., 2009).

Properties

IUPAC Name

(4-acetyl-2-methoxyphenyl) 6-methoxy-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O7/c1-11(21)12-4-6-17(18(10-12)25-3)27-20(23)15-9-13-8-14(24-2)5-7-16(13)26-19(15)22/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIAWCDVNKBRIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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